4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile
Description
4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a triazole moiety, a morpholine ring, and a chloromethoxyphenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H16ClN5O2S |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H16ClN5O2S/c1-25-11-2-3-12(14(19)8-11)15-13(9-20)18(24-4-6-26-7-5-24)27-16(15)17-21-10-22-23-17/h2-3,8,10H,4-7H2,1H3,(H,21,22,23) |
InChI Key |
XDJJRPUHOVFFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(SC(=C2C#N)N3CCOCC3)C4=NC=NN4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the triazole moiety and the morpholine ring. The final step involves the substitution of the chloromethoxyphenyl group. Common reagents used in these reactions include various halogenating agents, base catalysts, and solvents like ethyl acetate .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions.
Cyclization: The triazole moiety can participate in cyclization reactions to form various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Antifungal Activity
The incorporation of the 1,2,4-triazole ring in the compound's structure suggests significant antifungal properties. Triazoles are widely recognized for their efficacy against fungal pathogens. Studies indicate that derivatives of triazoles exhibit potent antifungal activity against various strains, including Candida and Aspergillus species. The compound's structure may enhance its interaction with fungal enzymes, leading to effective inhibition of fungal growth .
Antibacterial Activity
Research has demonstrated that compounds containing triazole moieties can also exhibit substantial antibacterial activities. The target compound has potential applications as an antibacterial agent against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the morpholine group may contribute to improved bioavailability and interaction with bacterial targets .
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may possess neuroprotective properties. The compound could potentially be investigated for its ability to modulate neurotransmitter systems or protect against neurodegenerative conditions due to its structural similarities to known neuroprotectants .
Fungicides
Given its antifungal properties, the compound might be developed as a novel fungicide in agricultural practices. The effectiveness of triazole-based fungicides is well-documented, with studies showing enhanced activity against various plant pathogens. The compound's unique structure could provide an advantage over existing fungicides by targeting different biological pathways in fungi .
Crop Protection
The potential use of this compound in crop protection strategies highlights its relevance in agrochemicals. Its ability to inhibit fungal growth can protect crops from diseases, thereby improving yield and quality. Research into its efficacy in field trials would be beneficial for practical applications in agriculture .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile involves its interaction with various molecular targets. The triazole moiety is known to bind to enzymes and receptors, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the chloromethoxyphenyl group can participate in hydrophobic interactions with biological targets .
Comparison with Similar Compounds
Similar compounds include other triazole-containing heterocycles and thiophene derivatives. For example:
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Thiophene-2-carboxamide: A thiophene derivative with similar electronic properties.
The uniqueness of 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile lies in its combination of functional groups, which provides a unique set of chemical and biological properties .
Biological Activity
The compound 4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile , identified by CAS number 1202041-57-3, is a synthetic organic compound with potential therapeutic applications. Its structure includes a thiophene ring, a triazole moiety, and a morpholine group, which are known for their diverse biological activities.
The molecular formula of the compound is , with a molecular weight of approximately 401.87 g/mol. The predicted boiling point is around 674.6 °C, and it has a density of 1.51 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN5O2S |
| Molecular Weight | 401.87 g/mol |
| Boiling Point | 674.6 °C (predicted) |
| Density | 1.51 g/cm³ (predicted) |
| pKa | 8.45 (predicted) |
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities including:
- Anticancer : Several derivatives of triazoles and thiophenes have shown cytotoxicity against various cancer cell lines. For instance, modifications to triazole derivatives have resulted in compounds with IC50 values in the low micromolar range against human tumor cell lines .
- Antimicrobial : Triazole-containing compounds have demonstrated effectiveness against bacterial strains, including those resistant to conventional antibiotics. The presence of the thiophene moiety enhances their activity against Mycobacterium tuberculosis .
- Anti-inflammatory : Some derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory conditions .
Anticancer Activity
A study explored the anticancer properties of thiophene-based compounds, noting that modifications could significantly enhance their efficacy. For example, derivatives with specific substitutions showed IC50 values as low as 2.76 µM against ovarian cancer cell lines . This indicates that the compound may possess similar or enhanced properties.
Antimicrobial Efficacy
Research on morpholino thiophenes has identified their potential as novel agents against Mycobacterium tuberculosis. A derivative exhibited a minimum inhibitory concentration (MIC) of 0.72 µM against the H37Rv strain, indicating strong antimicrobial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The triazole ring is known for its ability to interact with various biological targets.
- The morpholine group enhances solubility and bioavailability.
- The chloromethoxyphenyl substituent may contribute to improved binding affinity towards target proteins.
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this heterocyclic compound involves multi-step reactions, including cyclization, nucleophilic substitution, and functional group protection. Key challenges include:
- Regioselectivity control during triazole ring formation, which may require careful temperature modulation (e.g., 0–5°C for diazotization steps) .
- Solvent selection to stabilize intermediates; polar aprotic solvents like DMF or acetonitrile improve yields in morpholine substitution reactions .
- Purification hurdles due to similar polarity of byproducts. Gradient column chromatography (e.g., hexane/ethyl acetate 8:1 to 1:1) is recommended .
Optimization can employ Design of Experiments (DoE) to test variables like temperature, solvent ratios, and catalyst loading, as demonstrated in flow-chemistry protocols for analogous triazole derivatives .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy vs. chloro groups on the phenyl ring). DEPT-135 helps distinguish CH₂/CH₃ groups in morpholine .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C in triazole) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out halogen isotope interference .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation in DCM/hexane .
Advanced: How can computational modeling (e.g., DFT) predict electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) provide insights into:
- Electrophilic reactivity : Local softness/surface electrostatic potential maps identify reactive sites (e.g., triazole N-atoms for electrophilic substitution) .
- Electronic transitions : TD-DFT predicts UV-Vis absorption maxima, correlating with experimental λmax values for validation .
- Non-covalent interactions : AIM analysis reveals hydrogen-bonding patterns influencing crystal packing .
Studies on analogous morpholine-triazole systems show <5% deviation between calculated and experimental NMR chemical shifts .
Advanced: How can structure-activity relationship (SAR) studies guide derivatization for target biological activity?
Answer:
SAR strategies for triazole-morpholine hybrids include:
- Substituent variation : Electron-withdrawing groups (e.g., Cl at phenyl-2 position) enhance metabolic stability, while methoxy groups improve solubility .
- Bioisosteric replacement : Replacing thiophene with thiazole or pyridine alters π-π stacking interactions with target proteins .
- Pharmacophore mapping : Docking studies (e.g., AutoDock Vina) prioritize derivatives with optimal binding to kinase domains or microbial enzymes .
For example, chloro-methoxy substitution patterns in related compounds show enhanced antifungal activity (MIC ≤ 1 µg/mL) .
Advanced: What methodologies address discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .
- Purity validation : HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Positive controls : Compare with reference drugs (e.g., fluconazole for antifungal assays) .
- Dose-response curves : IC50/EC50 values should be derived from ≥3 independent replicates to assess reproducibility .
Advanced: How can researchers resolve conflicting spectral data during structural elucidation?
Answer:
Conflicts in NMR/IR data require cross-validation:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals (e.g., triazole vs. thiophene protons) .
- Isotopic labeling : ¹⁵N-labeled triazole derivatives simplify assignment of nitrogen environments .
- Computational validation : Compare experimental IR stretches with DFT-simulated spectra (e.g., C≡N stretch at 2220 cm⁻¹ vs. calculated 2215 cm⁻¹) .
For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions influencing bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
